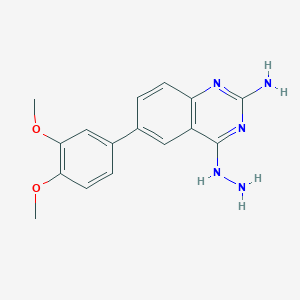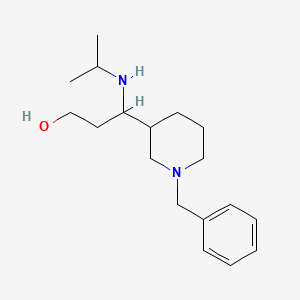
N-(3-bromobenzyl)-1,1,1-trifluoromethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzyl)-1,1,1-trifluoromethanamine is an organic compound characterized by the presence of a bromobenzyl group and a trifluoromethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-1,1,1-trifluoromethanamine typically involves the reaction of 3-bromobenzyl bromide with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromobenzyl)-1,1,1-trifluoromethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(3-aminobenzyl)-1,1,1-trifluoromethanamine, while oxidation can produce 3-bromobenzyl alcohol or 3-bromobenzaldehyde .
Aplicaciones Científicas De Investigación
N-(3-bromobenzyl)-1,1,1-trifluoromethanamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(3-bromobenzyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-bromobenzyl)-1,1,1-trifluoromethanamine include:
N-benzyl-5-methoxytryptamines: These compounds share a benzyl group and exhibit similar chemical reactivity.
N-(3-bromobenzyl) noscapine: A derivative with a similar bromobenzyl group, known for its anticancer properties.
Uniqueness
This compound is unique due to the presence of the trifluoromethylamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for specific interactions with molecular targets .
Propiedades
Fórmula molecular |
C8H7BrF3N |
|---|---|
Peso molecular |
254.05 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C8H7BrF3N/c9-7-3-1-2-6(4-7)5-13-8(10,11)12/h1-4,13H,5H2 |
Clave InChI |
XFZINAYGPCXGAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13947895.png)
![5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947899.png)
![Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-](/img/structure/B13947903.png)


![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)



